Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate
Description
Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate is a polycyclic heteroaromatic compound featuring a partially saturated quinoline backbone with an ethyl ester group at the 4a-position. The compound’s saturated rings may confer enhanced conformational flexibility compared to fully aromatic systems, influencing its reactivity and binding properties .
Properties
IUPAC Name |
ethyl 3,4,5,6,7,8-hexahydro-2H-quinoline-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHFRDLDLEHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1=NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate amine with an ester in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Differences
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) alters reactivity. For example, fluorophenyl substitution () improves metabolic stability compared to unsubstituted analogs.
- Stereochemistry : Chiral centers (e.g., in ) influence biological activity and synthetic pathways, requiring enantioselective methods .
Pharmacological Relevance
Biological Activity
Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesizes relevant research findings, and presents data from various studies.
Chemical Structure and Properties
This compound is characterized by its unique octahydroquinoline structure. The compound has the following chemical formula:
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 219.29 g/mol
- IUPAC Name : Ethyl 1,3,4,5,6,7-hexahydroquinoline-4a(2H)-carboxylate
Antimicrobial Activity
Studies have demonstrated that octahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated various octahydroquinoline derivatives against a panel of bacterial strains. This compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated.
- Research Findings : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging showed that this compound had an IC50 value of 25 µg/mL. This indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : Its structure allows it to donate electrons effectively to free radicals.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
